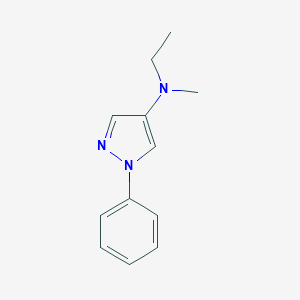
Pyrazole, 4-(ethylmethylamino)-1-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 4-(ethylmethylamino)-1-phenyl- is a chemical compound with the chemical formula C12H16N2. It is a heterocyclic compound that contains a five-membered ring with two nitrogen atoms and three carbon atoms. Pyrazole derivatives have been extensively studied due to their biological activities, including anti-inflammatory, antiviral, antitumor, and antifungal properties.
Mécanisme D'action
The mechanism of action of Pyrazole, 4-(ethylmethylamino)-1-phenyl- is not fully understood. However, it has been suggested that the compound exerts its biological activities by inhibiting various enzymes and signaling pathways. For example, Pyrazole, 4-(ethylmethylamino)-1-phenyl- has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines. Additionally, Pyrazole derivatives have been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Effets Biochimiques Et Physiologiques
Pyrazole, 4-(ethylmethylamino)-1-phenyl- has been shown to exhibit various biochemical and physiological effects. For example, it has been shown to induce apoptosis (programmed cell death) in cancer cells by activating the caspase cascade. Pyrazole derivatives have also been shown to inhibit the replication of the hepatitis C virus by inhibiting the activity of the viral RNA polymerase. Additionally, Pyrazole, 4-(ethylmethylamino)-1-phenyl- has been shown to reduce the production of pro-inflammatory cytokines by inhibiting the activity of COX-2.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of Pyrazole, 4-(ethylmethylamino)-1-phenyl- is its high potency against various cancer cell lines and the hepatitis C virus. Additionally, the compound can be easily synthesized with high yield and purity. However, one of the limitations of Pyrazole, 4-(ethylmethylamino)-1-phenyl- is its potential toxicity, which may limit its use in vivo. Additionally, the mechanism of action of the compound is not fully understood, which may limit its potential as a drug candidate.
Orientations Futures
There are several future directions for the study of Pyrazole, 4-(ethylmethylamino)-1-phenyl-. One direction is the development of Pyrazole derivatives with improved potency and selectivity against cancer cells and the hepatitis C virus. Another direction is the elucidation of the compound's mechanism of action, which may lead to the development of new drugs with improved efficacy and safety. Additionally, the study of Pyrazole, 4-(ethylmethylamino)-1-phenyl- may provide insights into the regulation of gene expression and the development of novel anti-inflammatory drugs.
Méthodes De Synthèse
Pyrazole, 4-(ethylmethylamino)-1-phenyl- can be synthesized by several methods. One of the most commonly used methods is the reaction between 4-phenyl-1,2,3-triazole and ethylmethylamine in the presence of a catalyst such as palladium on carbon. Another method involves the reaction between 1-phenyl-3-methyl-5-pyrazolone and ethylmethylamine in the presence of a base such as potassium carbonate. The yield of the synthesis method is typically high, and the purity of the compound can be easily achieved through recrystallization.
Applications De Recherche Scientifique
Pyrazole, 4-(ethylmethylamino)-1-phenyl- has been extensively studied for its biological activities. It has been shown to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. Pyrazole derivatives have also been shown to have antiviral activity against the hepatitis C virus. Additionally, Pyrazole, 4-(ethylmethylamino)-1-phenyl- has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. These biological activities make Pyrazole, 4-(ethylmethylamino)-1-phenyl- a promising candidate for the development of new drugs.
Propriétés
Numéro CAS |
17551-24-5 |
|---|---|
Nom du produit |
Pyrazole, 4-(ethylmethylamino)-1-phenyl- |
Formule moléculaire |
C12H15N3 |
Poids moléculaire |
201.27 g/mol |
Nom IUPAC |
N-ethyl-N-methyl-1-phenylpyrazol-4-amine |
InChI |
InChI=1S/C12H15N3/c1-3-14(2)12-9-13-15(10-12)11-7-5-4-6-8-11/h4-10H,3H2,1-2H3 |
Clé InChI |
GDIRHOSIWSOUQN-UHFFFAOYSA-N |
SMILES |
CCN(C)C1=CN(N=C1)C2=CC=CC=C2 |
SMILES canonique |
CCN(C)C1=CN(N=C1)C2=CC=CC=C2 |
Autres numéros CAS |
17551-24-5 |
Synonymes |
N-Ethyl-N-methyl-1-phenyl-1H-pyrazol-4-amine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



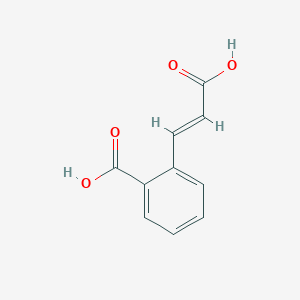
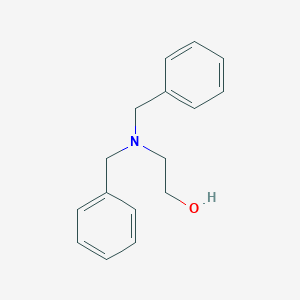
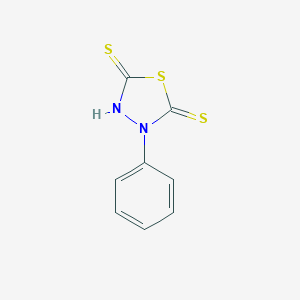
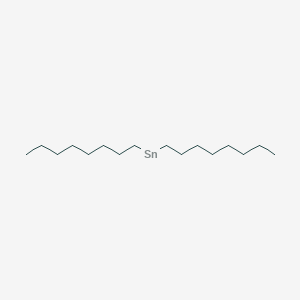
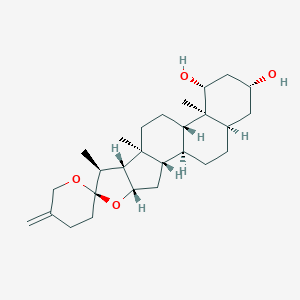
![(8'R,9'S,13'S,14'S,17'S)-13'-methylspiro[1,3-dioxolane-2,3'-2,4,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene]-17'-ol](/img/structure/B90733.png)
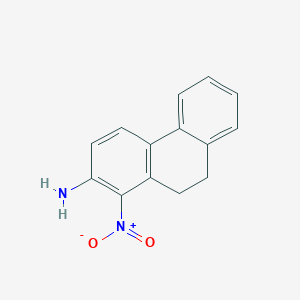
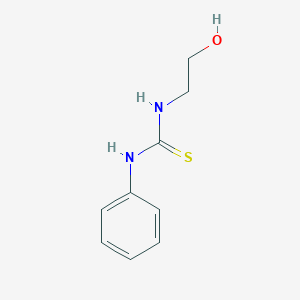
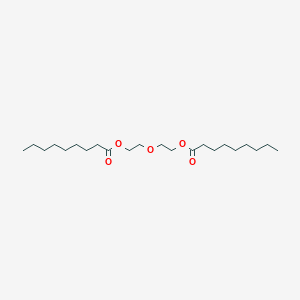
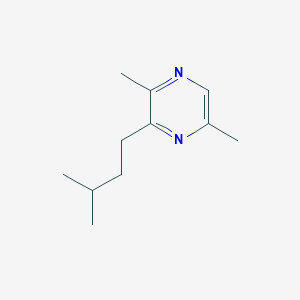

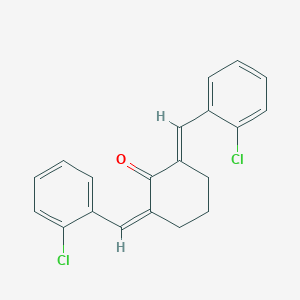
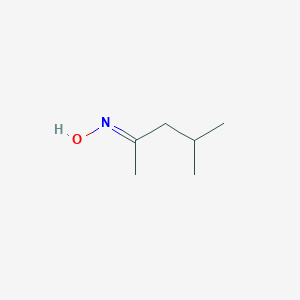
acetic acid](/img/structure/B90747.png)